2-amino-5-(ethoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
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Overview
Description
2-Amino-5-(ethoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a chemical compound with the molecular formula C8H11N5O2 and a molecular weight of 209.21 g/mol
Mechanism of Action
Target of Action
The primary targets of 2-amino-5-(ethoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one are RNA viruses, particularly the influenza virus . This compound has been developed to inhibit the interaction between the RNA-dependent RNA polymerase (RdRP) PA–PB1 subunits of the influenza virus .
Mode of Action
The compound interacts with its targets by binding to the active site stronger than the natural substrate through non-covalent bonds like hydrogen bonds, van der Waals interactions, and electrostatic interactions . This inhibits the interaction between the RdRP PA–PB1 subunits, thereby preventing the replication of the virus .
Biochemical Pathways
The compound affects the biochemical pathway of viral replication. By inhibiting the interaction between the RdRP PA–PB1 subunits, it disrupts the replication process of the influenza virus . This leads to a decrease in the production of new viral particles, thereby limiting the spread of the virus within the host.
Result of Action
The result of the action of this compound is the inhibition of viral replication. By preventing the interaction between the RdRP PA–PB1 subunits, it limits the production of new viral particles . This leads to a decrease in the viral load within the host, helping to control the spread of the virus.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-amino-5-(ethoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one are largely derived from its interactions with various biomolecules. The compound has been found to have antiviral properties, particularly against RNA viruses such as influenza virus and flaviviruses
Cellular Effects
In terms of cellular effects, this compound has been shown to have antiviral activity against RNA viruses . It is believed to influence cell function by interfering with viral replication processes, although the exact mechanisms are still being studied.
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules and potential inhibition or activation of enzymes
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of ethoxymethyl-substituted triazole derivatives under acidic conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of specialized reactors and controlled reaction conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-(ethoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is utilized to study enzyme inhibition and protein interactions. It has shown potential as a tool for probing biological pathways and understanding disease mechanisms.
Medicine: The compound has been investigated for its therapeutic potential in treating various diseases. It has shown promise in preclinical studies for its anti-inflammatory and anticancer properties.
Industry: In the industrial sector, 2-Amino-5-(ethoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable for developing new products and technologies.
Comparison with Similar Compounds
2-Amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
5-(Ethoxymethyl)-2-methylpyrimidine
4-Amino-5-ethoxymethyl-2-methylpyrimidine
Uniqueness: 2-Amino-5-(ethoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one stands out due to its specific structural features and potential applications. Its unique combination of functional groups and molecular structure makes it distinct from other similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts
Properties
IUPAC Name |
2-amino-5-(ethoxymethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O2/c1-2-15-4-5-3-6(14)13-8(10-5)11-7(9)12-13/h3H,2,4H2,1H3,(H3,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJRTGSGHXCSMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC(=O)N2C(=N1)N=C(N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2060062-51-1 |
Source
|
Record name | 2-amino-5-(ethoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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